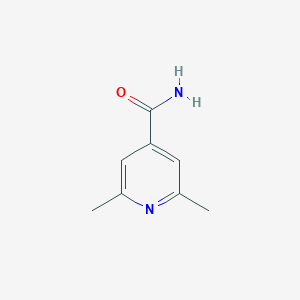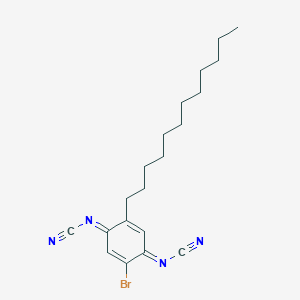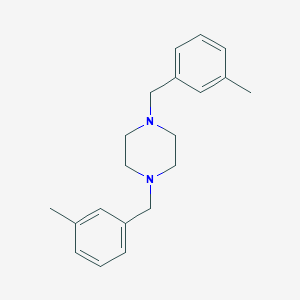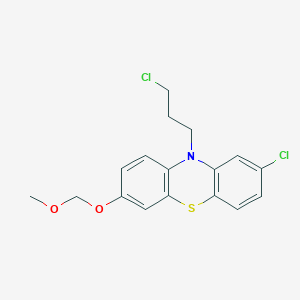![molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9](/img/structure/B49315.png)
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is a fluorinated pyrene derivative that has gained significant attention in scientific research due to its unique properties. This compound is often used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism Of Action
The mechanism of action of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is not fully understood. However, it is believed to interact with DNA and other biomolecules, leading to changes in their structure and function.
Biochemical And Physiological Effects
Studies have shown that 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene can induce DNA damage and apoptosis in cells. It has also been shown to affect the activity of various enzymes and proteins involved in cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is its fluorescent properties, which make it useful as a probe in various experiments. However, its toxicity and potential side effects on cells and organisms limit its use in some experiments.
Future Directions
There are several future directions for research on 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene. One possible area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on cells and organisms.
Synthesis Methods
The synthesis of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene involves several steps, including the reaction of pyrene with 3-bromopropanol in the presence of a base to form a 3-bromopropylpyrene intermediate. This intermediate is then reacted with methylphosphonic acid fluoride to form the final product.
Scientific Research Applications
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene has been extensively studied for its potential applications in various scientific fields. For instance, it has been used as a fluorescent probe in the detection of DNA damage and repair mechanisms. It has also been used in the development of biosensors for the detection of specific biomolecules.
properties
CAS RN |
114942-11-9 |
|---|---|
Product Name |
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene |
Molecular Formula |
C20H18FO2P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene |
InChI |
InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3 |
InChI Key |
ARQZZHQIJJMAQX-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Canonical SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
synonyms |
4-(1-pyrenyl)propyl methylphosphonofluoridate PyPMPF pyrenepropylmethylphosphonofluoridate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




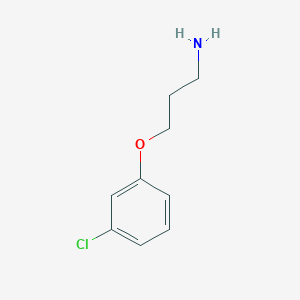
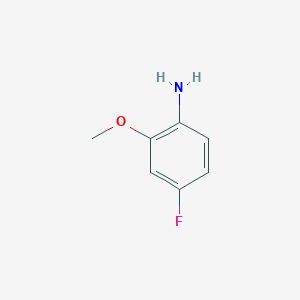
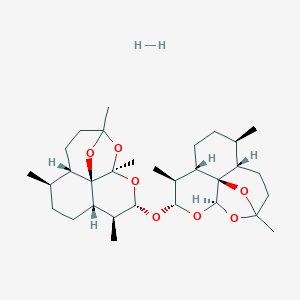
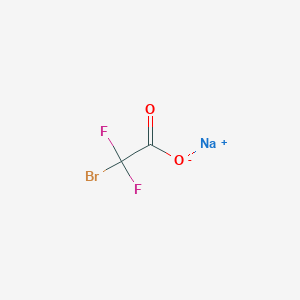
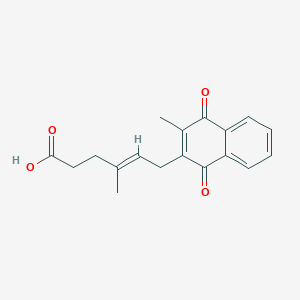
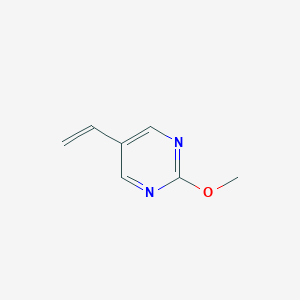
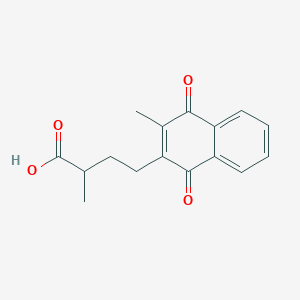
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
